1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea
Description
Synergistic Integration of Bioactive Motifs
The molecular architecture of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea combines three distinct pharmacophoric elements, each contributing specific biochemical properties. The benzothiazole nucleus, a privileged structure in CNS drug development, provides π-π stacking interactions with aromatic residues in enzyme binding pockets while improving metabolic stability compared to simpler heterocycles. X-ray crystallographic studies of analogous compounds demonstrate benzothiazole's orthogonal orientation within FAAH's catalytic domain, facilitating covalent modification of the serine nucleophile.
The piperidine spacer serves dual purposes: its chair conformation reduces steric hindrance during target engagement, while the methylene bridge (-CH2-) between the piperidine and urea groups allows optimal positioning of the urea pharmacophore. Molecular dynamics simulations suggest this arrangement maintains a 120° dihedral angle between the benzothiazole and aryl urea planes, crucial for simultaneous interaction with FAAH's membrane access channel and sEH's catalytic triad.
The 5-chloro-2-methoxyphenyl urea moiety introduces strategic substituents for potency optimization. The chlorine atom at the para position enhances electron-withdrawing effects, polarizing the urea carbonyl for nucleophilic attack, while the ortho methoxy group participates in hydrogen bonding with Thr236 in FAAH's oxyanion hole. Comparative studies show a 12-fold increase in FAAH inhibition when substituting hydrogen with chlorine at this position (IC50 = 7.0 nM vs. 84.3 nM).
Structure-Activity Relationship (SAR) Optimization
Systematic modifications of the hybrid scaffold have identified critical parameters for dual FAAH/sEH inhibition:
| Structural Feature | FAAH IC50 (nM) | sEH IC50 (nM) | Selectivity Ratio (FAAH/sEH) |
|---|---|---|---|
| Parent compound (R=H) | 48.1 | 51.5 | 0.93 |
| 5-Chloro substitution | 7.0 | 9.6 | 0.73 |
| 2-Methoxy substitution | 12.3 | 17.0 | 0.72 |
| Di-ortho substituents | 19.1 | 16.9 | 1.13 |
| Para-trifluoromethyl | 363.9 | >10,000 | <0.04 |
Table 1: Impact of aryl urea substitutions on enzymatic inhibition profiles
Electron-donating groups at the ortho position of the aryl urea (e.g., methoxy) improve FAAH binding through hydrophobic interactions with Val191 and Phe432, while maintaining sEH affinity via hydrogen bonding with Asp335. Introducing bulkier substituents like trifluoromethyl at the para position drastically reduces potency, likely due to steric clashes with Tyr142 in FAAH's membrane-access channel. The optimal balance between electronic effects and steric tolerance is achieved with 5-chloro-2-methoxyphenyl configuration, yielding sub-10 nM IC50 values for both targets.
Properties
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2S/c1-28-18-7-6-15(22)12-17(18)24-20(27)23-13-14-8-10-26(11-9-14)21-25-16-4-2-3-5-19(16)29-21/h2-7,12,14H,8-11,13H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFZZJUUSOAUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring , a piperidine ring , and a methoxy-substituted phenyl group , which contribute to its biological activity. The presence of these functional groups allows for diverse interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following pathways are particularly relevant:
- Cyclooxygenase Inhibition : The compound has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this compound may also exhibit such effects through modulation of specific viral pathways .
Biological Activity Overview
The biological activities associated with 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(5-chloro-2-methoxyphenyl)urea include:
Case Studies and Research Findings
Several studies have explored the biological activity of similar benzothiazole derivatives, providing insights into the potential efficacy of this compound:
- Anti-inflammatory Studies : Research indicates that benzothiazole derivatives can effectively reduce inflammation in animal models by inhibiting COX enzymes. For instance, one study reported significant reductions in inflammatory markers following treatment with related compounds .
- Antiviral Properties : A study on benzisothiazolone derivatives found effective concentrations below 1.0 µM against viral targets without cellular toxicity. This suggests that similar structural motifs may confer antiviral properties to our compound of interest .
- Anticancer Activity : Investigations into the cytotoxicity of benzothiazole derivatives revealed promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of substituents such as methoxy and chloro groups enhances the anticancer activity by improving the compound's interaction with cellular targets .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains. Thiazole derivatives have been noted for their efficacy against resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence antibacterial potency .
Neurological Applications
Thiazole-containing compounds are being explored for their neuroprotective effects. Some studies suggest that they may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia. The modulation of muscarinic receptors by thiazole derivatives could lead to advancements in treating cognitive disorders .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with urea derivatives reported in the literature, particularly those containing heterocyclic and aryl substituents. Below is a comparative analysis based on substituents, biological activities, and physicochemical properties inferred from analogs in the provided evidence.
Structural and Functional Analogues
2.1.1 Urea Derivatives with Heterocyclic Substituents
- Compound 1 (): 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Key Features: Pyridine core, methylurea group, halogenated and methoxy-substituted aryl groups. Activity: Acts as a glucokinase activator, enhancing glucose metabolism . Comparison: The target compound replaces the pyridine core with a benzothiazole-piperidine system, which may alter target specificity. The absence of a methyl group on the urea bridge could affect hydrogen-bonding interactions.
- Compound 3 (): (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea Key Features: Triazinan-2-ylidene moiety, chlorobenzyl group, methylurea. Activity: Exhibits analgesic properties . Comparison: The target compound lacks the triazinan-2-ylidene system but incorporates a benzothiazole group, which is associated with anti-inflammatory and kinase-modulating activities.
2.1.2 Urea Derivatives with Benzo-Fused Heterocycles
- Compound from : 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea Key Features: Benzoimidazothiazole core, morpholinoethoxy chain, tert-butyl isoxazole. Comparison: The target compound’s benzothiazole-piperidine system is structurally simpler but lacks the morpholinoethoxy side chain, which could reduce solubility.
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are absent, inferences can be drawn:
- Solubility: The absence of polar side chains (e.g., morpholinoethoxy in ) may reduce aqueous solubility.
- Metabolic Stability : The benzothiazole moiety is less prone to oxidative metabolism than pyridine or triazinan systems, suggesting longer half-life .
Data Table: Comparative Analysis of Urea Derivatives
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound integrates three critical structural motifs:
- Benzothiazole : A heterocyclic aromatic system with sulfur and nitrogen atoms, known for enhancing bioactivity via π-π stacking and hydrogen bonding with biological targets .
- Piperidine : A six-membered nitrogen-containing ring that improves solubility and enables conformational flexibility for target interactions .
- Urea linkage : Provides hydrogen-bonding capacity, critical for binding enzymes or receptors .
Methodological Insight : Use NMR spectroscopy (e.g., H, C) to confirm the urea linkage and benzothiazole moiety. X-ray crystallography (as in ) can resolve stereochemical details .
Basic: What synthetic routes are commonly employed for this compound?
Synthesis typically involves multi-step protocols:
Piperidine functionalization : React 4-(aminomethyl)piperidine with benzothiazole derivatives using KCO as a base .
Urea formation : Couple the intermediate with 5-chloro-2-methoxyphenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) .
Optimization : Monitor reaction progress via TLC or HPLC . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst loading). highlights statistical optimization to minimize trial-and-error .
- Continuous Flow Systems : Improve reproducibility and scalability, as described for analogous urea derivatives .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
Advanced: What computational tools aid in predicting bioactivity and binding mechanisms?
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .
- Molecular Dynamics (MD) Simulations : Study interactions with targets (e.g., kinases) using AMBER or GROMACS .
- ICReDD’s Reaction Path Search : Combines computation and informatics to design reactions and predict bioactive conformers .
Basic: What spectroscopic techniques are essential for characterization?
- HRMS : Confirm molecular formula (e.g., [M+H] peak) .
- NMR : Assign protons on benzothiazole (δ 7.5–8.5 ppm) and methoxyphenyl (δ 3.8 ppm for -OCH) .
- FTIR : Identify urea C=O stretch (~1640–1680 cm) .
Advanced: How to address contradictory bioactivity data across studies?
- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in biological buffers .
- Dose-Response Curves : Validate activity thresholds (e.g., IC) across multiple cell lines .
- Metabolic Stability Assays : Compare hepatic microsome degradation rates to rule out false negatives .
Basic: What biological targets are plausible for this compound?
- Kinase Inhibition : Benzothiazole derivatives often target ATP-binding pockets in kinases .
- Antimicrobial Activity : Urea-linked compounds disrupt bacterial membrane integrity (test via MIC assays) .
Advanced: How to design structure-activity relationship (SAR) studies?
- Substituent Variation : Replace 5-chloro-2-methoxyphenyl with electron-withdrawing/donating groups (e.g., nitro, hydroxy) .
- Piperidine Modification : Test N-alkylation or ring expansion to azepane for enhanced bioavailability .
- Bioisosteric Replacement : Swap benzothiazole with benzoxazole to study sulfur’s role .
Advanced: What strategies resolve poor aqueous solubility?
- Salt Formation : Screen with HCl or sodium citrate to improve crystallinity .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters for pH-dependent release .
Basic: How to validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding by measuring protein thermal stability shifts .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
